9alpha-Hydroxyparthenolide
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Overview
Description
9alpha-Hydroxyparthenolide is a natural product found in Anvillea garcinii and Zoegea baldschuanica with data available.
Scientific Research Applications
Subheading Germacranolides from Anvillea radiata
A study on the aerial parts of Anvillea radiata revealed a new germacranolide, 8alpha,9alpha-epoxyparthenolide, along with two known compounds including 9alpha-hydroxyparthenolide. The major component, this compound, was tested for cytotoxicity and antibacterial activity, indicating potential scientific applications in these areas (El Hassany et al., 2004).
Novel Alkaloids and Anti-HIV Activity
Subheading Novel Alkaloids from Isatis indigotica
9alpha,13alpha-Dihydroxylisopropylidenylisatisine A, derived from isatisine A and possessing an unprecedented fused pentacyclic skeleton, was isolated from the leaves of Isatis indigotica. This compound showed moderate anti-HIV-1 activity, suggesting potential therapeutic applications in this domain (Liu et al., 2007).
Cytotoxic Activity and Tumor Cell Lines
Subheading Cytotoxic Germacranolides from Inula verbascifolia subsp. methanea
Inula verbascifolia subsp. methanea yielded three new epoxygermacranolides and the previously known 9beta-hydroxyparthenolide. These compounds, particularly the new ones, were evaluated against six human solid tumor cell lines for in vitro cytotoxic activity, highlighting their potential in cancer research and therapy (Harvala et al., 2002).
Catalytic Acid Rearrangement and Sesquiterpenoid Synthesis
Subheading Catalytic Acid Rearrangement of 9α-hydroxyparthenolide
The study explored the catalytic acid rearrangement of 9α-hydroxyparthenolide, the main constituent of Anvillea radiata, resulting in several new sesquiterpene compounds. The work provided insights into the mechanisms of sesquiterpenoid formation, contributing to the field of organic chemistry and pharmacognosy (Moumou et al., 2012).
properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,2S,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C15H20O4/c1-8-5-4-6-15(3)13(19-15)12-10(7-11(8)16)9(2)14(17)18-12/h5,10-13,16H,2,4,6-7H2,1,3H3/b8-5+/t10-,11+,12-,13-,15+/m0/s1 |
InChI Key |
RZUCCKARTVHQBW-ZFDNOKKTSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H](C[C@H]1O)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C |
synonyms |
9-hydroxyparthenolide 9alpha-hydroxyparthenolide 9beta-hydroxyparthenolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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